5-bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-indol-2-one
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Overview
Description
5-bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-indol-2-one is a chemical compound with the molecular formula C16H12BrNO3 and a molecular weight of 346.18 g/mol . This compound is part of the indolin-2-one family, which is known for its diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological activity .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exerted.
Pharmacokinetics
The compound has a molecular weight of 34617500, a density of 1576g/cm3, and a boiling point of 5603ºC at 760 mmHg . These properties could potentially impact its bioavailability.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound could have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-indol-2-one typically involves the reaction of isatin derivatives with ketones. One efficient method is the Cu(II)-thiophene-2,5-bis(amino-alcohol) mediated asymmetric Aldol reaction. This method provides high enantioselectivity and yields . The reaction conditions often include the use of chiral ligands and Lewis acid catalysts, such as Cu(OAc)2·H2O, in combination with the chiral ligand (2S,2′S)-2,2′-(thiophene-2,5-diylbis(methylene))bis(azanediyl)bis(3-phenylpropan-1-ol) (L1) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for scalability, can be applied to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiols.
Major Products
The major products formed from these reactions include various substituted indolin-2-one derivatives, which can have significant biological activities.
Scientific Research Applications
5-bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: The compound can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one
- 5-fluoro-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one
- 5-iodo-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one
Uniqueness
5-bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-indol-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets compared to its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
5-bromo-3-hydroxy-3-phenacyl-1H-indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO3/c17-11-6-7-13-12(8-11)16(21,15(20)18-13)9-14(19)10-4-2-1-3-5-10/h1-8,21H,9H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJIGQVKYKULKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)NC2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30315391 |
Source
|
Record name | MLS003115664 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30315391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70452-19-6 |
Source
|
Record name | MLS003115664 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294378 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS003115664 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30315391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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